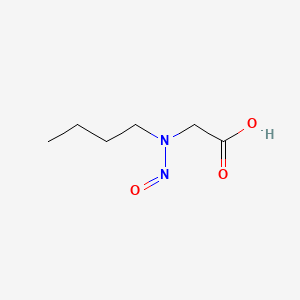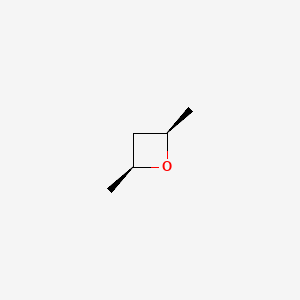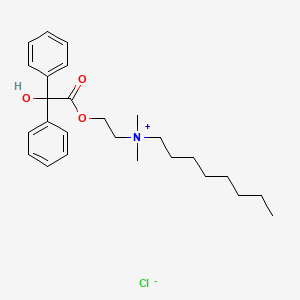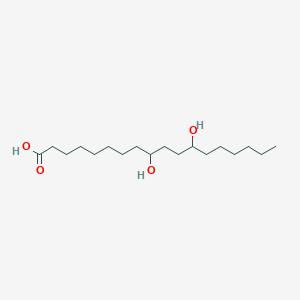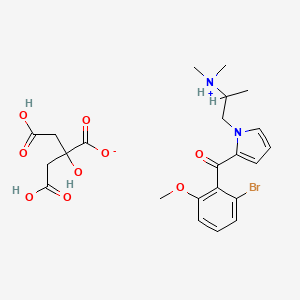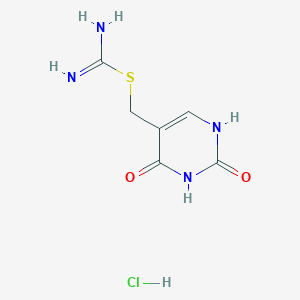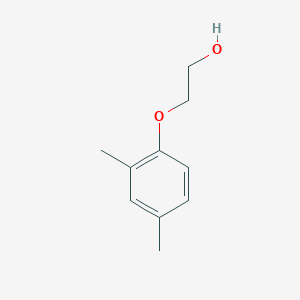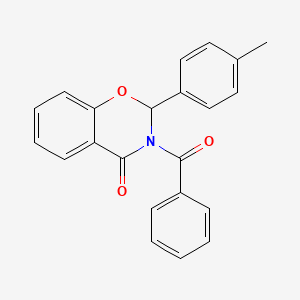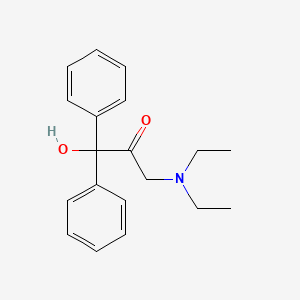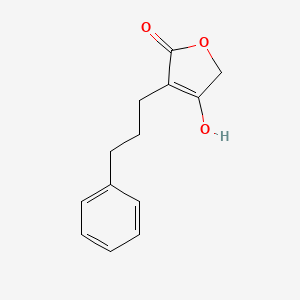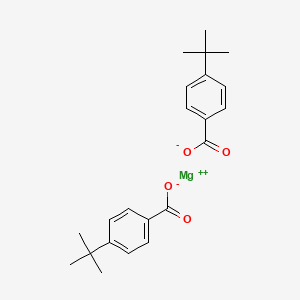
Benzoic acid, 4-(1,1-dimethylethyl)-, magnesium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Magnesium 4-(1,1-dimethylethyl)benzoate, also known as magnesium p-tert-butylbenzoate, is a chemical compound with the molecular formula C11H14MgO2. It is a magnesium salt of 4-(1,1-dimethylethyl)benzoic acid. This compound is used in various scientific research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Magnesium 4-(1,1-dimethylethyl)benzoate can be synthesized through the reaction of 4-(1,1-dimethylethyl)benzoic acid with a magnesium source, such as magnesium hydroxide or magnesium carbonate. The reaction typically occurs in an organic solvent like ethanol or methanol under reflux conditions. The resulting product is then purified through recrystallization .
Industrial Production Methods
In industrial settings, the production of magnesium 4-(1,1-dimethylethyl)benzoate follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Magnesium 4-(1,1-dimethylethyl)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the magnesium ion is replaced by other cations.
Complexation Reactions: It can form complexes with other metal ions or organic ligands.
Common Reagents and Conditions
Common reagents used in reactions with magnesium 4-(1,1-dimethylethyl)benzoate include strong acids, bases, and complexing agents. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from reactions involving magnesium 4-(1,1-dimethylethyl)benzoate depend on the specific reaction conditions and reagents used. For example, in substitution reactions, the product would be a new magnesium salt with a different anion .
Scientific Research Applications
Magnesium 4-(1,1-dimethylethyl)benzoate is utilized in various scientific research fields, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a magnesium supplement.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of magnesium 4-(1,1-dimethylethyl)benzoate involves its interaction with molecular targets such as enzymes and receptors. The magnesium ion plays a crucial role in stabilizing the structure of the compound and facilitating its interactions with biological molecules. The pathways involved include metal ion coordination and ligand binding .
Comparison with Similar Compounds
Similar Compounds
- Magnesium benzoate
- Magnesium 4-methylbenzoate
- Magnesium 4-ethylbenzoate
Uniqueness
Magnesium 4-(1,1-dimethylethyl)benzoate is unique due to the presence of the tert-butyl group, which imparts distinct steric and electronic properties. This makes it different from other magnesium benzoates and influences its reactivity and interactions in various chemical and biological systems .
Properties
CAS No. |
52509-83-8 |
|---|---|
Molecular Formula |
C22H26MgO4 |
Molecular Weight |
378.7 g/mol |
IUPAC Name |
magnesium;4-tert-butylbenzoate |
InChI |
InChI=1S/2C11H14O2.Mg/c2*1-11(2,3)9-6-4-8(5-7-9)10(12)13;/h2*4-7H,1-3H3,(H,12,13);/q;;+2/p-2 |
InChI Key |
OLQWRAPVOQGZQV-UHFFFAOYSA-L |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)[O-].CC(C)(C)C1=CC=C(C=C1)C(=O)[O-].[Mg+2] |
Related CAS |
98-73-7 (Parent) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


